

Application Note: Quantitative Analysis of (2-Chlorophenyl)aminoacetic Acid

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Compound of Interest

Compound Name: [(2-Chlorophenyl)amino]
(oxo)acetic acid

CAS No.: 77901-50-9

Cat. No.: B2375143

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Introduction & Scope

(2-Chlorophenyl)aminoacetic acid (CAS 6961-49-5), also known as N-(2-Chlorophenyl)glycine, is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and indigooid dyes. Its structural integrity—comprising a secondary amine attached to a chlorobenzene ring and a carboxylic acid tail—presents specific analytical challenges.[1] It possesses amphoteric properties (an acidic carboxyl group and a weakly basic aniline nitrogen), requiring careful pH control during chromatography to ensure peak symmetry and retention.[1]

This guide details the High-Performance Liquid Chromatography (HPLC-UV) method for routine quality control and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace impurity quantification.

Critical Isomer Distinction

Note: Do not confuse the target molecule with its isomer, 2-amino-2-(2-chlorophenyl)acetic acid (also known as 2-chlorophenylglycine), which is a precursor for Clopidogrel.

- Target: N-(2-Chlorophenyl)glycine ()

- Isomer (Not covered):

-Amino-(2-chlorophenyl)acetic acid (

)

Chemical & Physical Properties

Understanding the molecule is the first step to robust method development.[1]

Property	Value	Analytical Implication
Molecular Formula		Monoisotopic Mass: 185.02 Da
Molecular Weight	185.61 g/mol	Detectable by MS (ESI+/-)
Solubility	Methanol, DMSO, Dilute Base	Use MeOH/Water as diluent.[2] Avoid pure water to prevent precipitation.
pKa (Acid)	~2.4 (Carboxylic Acid)	Mobile phase pH must be < 2.5 (suppress ionization) or > 7 (fully ionized).[1]
pKa (Base)	~3-4 (Aniline Nitrogen)	Weakly basic; protonated only at very low pH.[1]
UV Max	245 nm, 290 nm	Aromatic ring + auxochrome (NH) allows UV detection.

Method A: HPLC-UV for Assay & Purity (QC Standard)

This method is designed for raw material assay (>98% purity) and reaction monitoring.[1] It utilizes a C18 stationary phase with an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.

Chromatographic Conditions

Parameter	Condition
Column	Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A	0.1% Phosphoric Acid () in Water (pH ~2.2)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Injection Volume	10 µL
Detection	UV @ 254 nm (Reference: 360 nm)
Run Time	15 minutes

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
8.0	40	60
10.0	40	60
10.1	90	10
15.0	90	10

Sample Preparation Protocol

- **Stock Solution (1.0 mg/mL):** Weigh 50 mg of (2-Chlorophenyl)aminoacetic acid into a 50 mL volumetric flask. Dissolve in 25 mL Methanol. Sonicate for 5 minutes. Dilute to volume with Mobile Phase A.
- **Working Standard (0.1 mg/mL):** Dilute 5 mL of Stock Solution to 50 mL with Mobile Phase A/Acetonitrile (90:10 v/v).

- Filtration: Filter all samples through a 0.22 μm PTFE or Nylon syringe filter before injection.

System Suitability Criteria

- Tailing Factor:

1.5

- Theoretical Plates:

5000

- RSD (n=6):

1.0% for retention time and area.[1]

Method B: LC-MS/MS for Trace Impurity Analysis

For detecting (2-Chlorophenyl)aminoacetic acid as a genotoxic impurity or byproduct in drug substances, high sensitivity is required.

Mass Spectrometry Parameters

- Source: Electrospray Ionization (ESI)[1]
- Polarity: Negative Mode (ESI-) preferred due to the carboxylic acid moiety.[1]
- Precursor Ion: 184.0 m/z
- Product Ions (MRM):
 - Quantifier: 140.0 m/z (Loss of)
 - Qualifier: 105.0 m/z (Chlorophenyl fragment)[1]

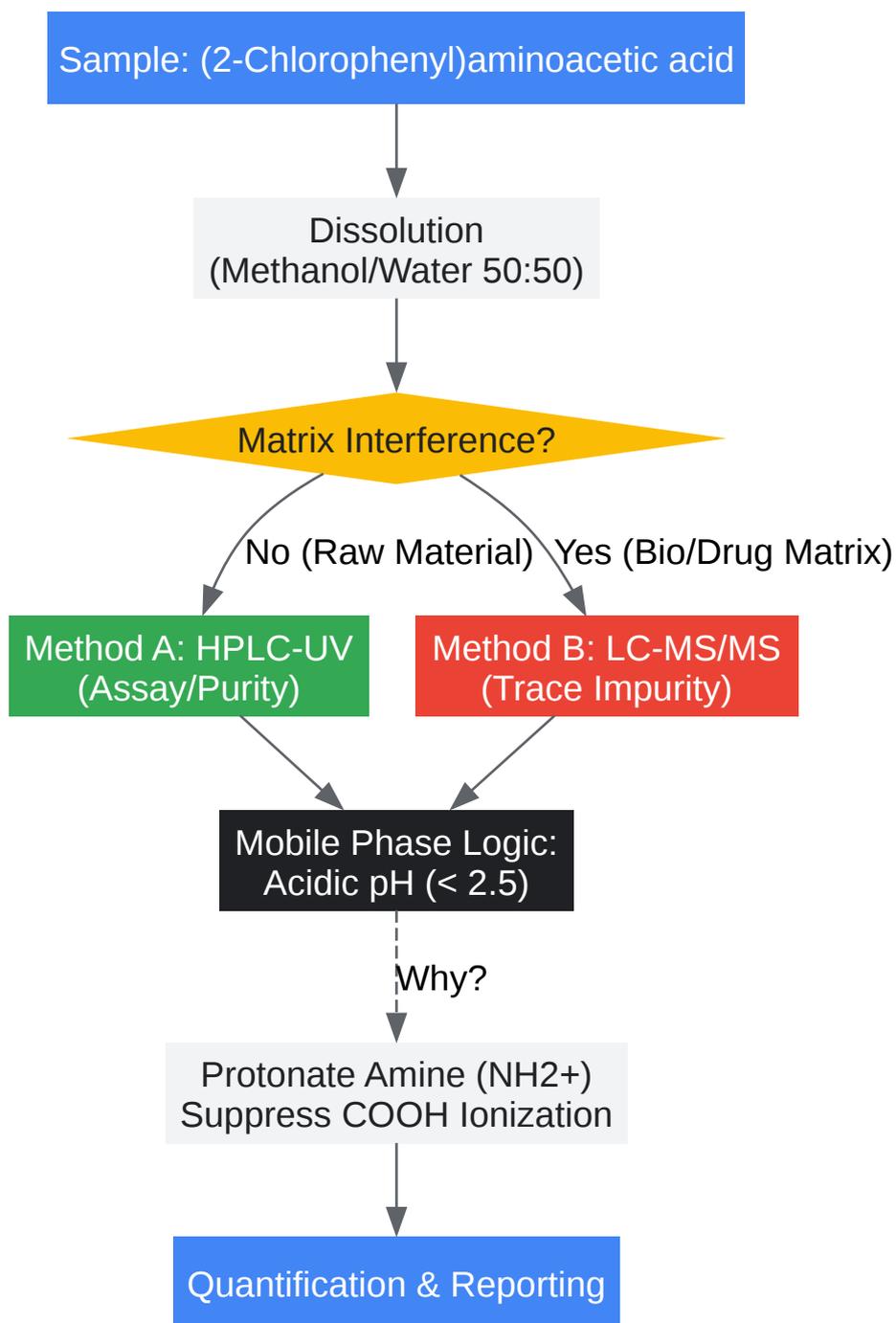
LC Conditions (MS Compatible)

- Mobile Phase A: 0.1% Formic Acid in Water.[1]

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m).[1]
- Flow Rate: 0.3 mL/min.[1]

Experimental Workflow & Logic

The following diagram illustrates the decision-making process for analyzing this specific chemotype, highlighting the critical "pH Switch" required for amphoteric molecules.



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Caption: Analytical workflow for amphoteric glycine derivatives, emphasizing pH control for retention.

Troubleshooting & Causality

- Peak Tailing:
 - Cause: Interaction between the secondary amine and residual silanols on the column.
 - Fix: Ensure Mobile Phase pH is low (pH 2.2).[1] If tailing persists, add 5 mM Triethylamine (TEA) as a silanol blocker (HPLC-UV only).
- Retention Time Drift:
 - Cause: Incomplete equilibration of the column after gradient.
 - Fix: Extend the re-equilibration time (post-gradient) to at least 5 column volumes.
- Low Sensitivity (MS):
 - Cause: Ion suppression from phosphate buffers (if wrongly used in MS).[1]
 - Fix: Switch strictly to volatile buffers (Formic Acid/Ammonium Formate).

References

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